molecular formula C7H9ClN2 B1403977 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1610028-39-1

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No. B1403977
CAS RN: 1610028-39-1
M. Wt: 156.61 g/mol
InChI Key: YXILGLMLGMJICU-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a chemical compound with the molecular formula C7H9ClN2 . It is a solid substance that should be stored in a sealed, dry environment at room temperature .


Synthesis Analysis

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown moderate to excellent antitumor activities against various cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core, which is a bicyclic system containing a pyrrole ring fused with a pyridine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 156.61 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 and a topological polar surface area of 24.9 Ų . Its exact mass and monoisotopic mass are 156.0454260 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride derivatives have been synthesized and characterized for their potential in various applications. For instance, a study described the synthesis and characterization of a molecule derived from this compound, highlighting its role in non-linear optics and as a potential lead compound for anti-cancerous drugs (Murthy et al., 2017).

Novel Synthesis Methods

  • Research has focused on efficient synthesis methods for this compound and its analogues. An example is the development of an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues, demonstrating the versatility of this compound in chemical synthesis (Nechayev et al., 2013).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been explored. For example, novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives were synthesized and evaluated for their anti-HIV-1 activities, providing a new template for developing potent anti-HIV-1 drugs (Liu et al., 2014).

Chemical Properties and Reactions

  • Studies have investigated the chemical properties and reactions involving derivatives of this compound. One study reported on the synthesis and properties of 1H-pyrrolo[2,3-b]pyridines, exploring their reactivity and potential for various chemical transformations (Herbert & Wibberley, 1969).

Novel Synthetic Routes

  • Research has also focused on developing novel synthetic routes for derivatives of this compound. For example, a study demonstrated a synthetic route from 1-substituted 2-aminopyrroles to 1H-pyrrolo[2,3-b]pyridines, highlighting the compound's utility in synthesizing complex chemical structures (Brodrick & Wibberley, 1975).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its stability in different environments can affect its efficacy in in vitro and in vivo studies. Long-term exposure to the compound may lead to cumulative effects on cellular processes, which are important considerations for its use in research .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular and metabolic processes changes significantly with dosage variations. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in research applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular compartments. These interactions can affect the compound’s localization and accumulation within cells, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact the compound’s activity and function, providing insights into its role in cellular processes .

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h1,3,5,9H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXILGLMLGMJICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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